Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate is a chemical compound that falls under the category of thioxopyrimidines and their condensed analogs . These compounds are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and further condensation .Scientific Research Applications
Synthesis and Chemical Reactivity
Research into the synthesis and reactivity of related thieno[3,2-d]pyrimidin compounds highlights their versatile chemical properties. For example, studies have demonstrated the reactivity of thiazoles and their derivatives towards different chemical reagents, producing compounds with potential antimicrobial activities (Wardkhan et al., 2008). Similar research efforts focus on the synthesis of thiazolino[3,2‐a]pyrimidine carbinolamines and their reactions, contributing to the understanding of the compound's chemical behavior (Campaigne et al., 1981).
Antimicrobial Applications
The antimicrobial potential of related compounds has been a significant area of investigation. Research into the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings using citrazinic acid as a starting material has shown that many of these compounds exhibit good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Pharmacological Properties
The exploration of organophosphorus compounds reveals the synthesis of 3H-1,2-dithiole-3-thiones with potential pharmacological applications, showcasing the diverse utility of thieno[3,2-d]pyrimidin derivatives in creating pharmacologically active molecules (Pedersen & Lawesson, 1974).
Novel Compound Synthesis
The synthesis of novel compounds, such as cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton, demonstrates the chemical versatility and potential application of related compounds in developing new pharmacological agents (Hartenstein & Sicker, 1993).
Future Directions
The potential of compounds with a pyrimidine moiety is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in cellular processes such as inflammation and apoptosis .
Mode of Action
The compound interacts with its targets, leading to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This interaction results in changes in the cellular environment, contributing to its neuroprotective and anti-inflammatory properties .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to downstream effects such as reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
Similar compounds have been noted for their lipophilicity, which allows them to diffuse easily into cells
Result of Action
The result of the compound’s action is the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This leads to promising neuroprotective activity by reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-3-27-16(24)10-20-15(23)11-29-19-21-14-7-8-28-17(14)18(25)22(19)12-5-4-6-13(9-12)26-2/h4-6,9H,3,7-8,10-11H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTMWECYEHKVBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)SCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.